2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide
Description
2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic acetamide derivative featuring a trifluoroacetyl group linked via an ethyl chain to a 2-methyl-1,3-thiazole ring. This compound is structurally characterized by its electron-withdrawing trifluoromethyl group, which enhances metabolic stability and binding affinity in pharmacological contexts. The thiazole ring, a heterocyclic scaffold with sulfur and nitrogen atoms, is a common motif in bioactive molecules, contributing to diverse biological activities such as antimicrobial, antiviral, and receptor modulation .
Properties
Molecular Formula |
C8H9F3N2OS |
|---|---|
Molecular Weight |
238.23 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C8H9F3N2OS/c1-5-13-6(4-15-5)2-3-12-7(14)8(9,10)11/h4H,2-3H2,1H3,(H,12,14) |
InChI Key |
UBLJKKORIUOOKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the reaction of 2-(2-methyl-1,3-thiazol-4-yl)ethylamine with 2,2,2-trifluoroacetyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized as an intermediate in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural features include:
- Trifluoroacetamide group: Enhances lipophilicity and resistance to enzymatic degradation compared to non-fluorinated acetamides.
- Ethyl linker : Provides conformational flexibility for optimal receptor interaction.
- 2-Methyl-thiazole : Modulates electron density and steric effects at the heterocyclic core.
The table below compares 2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide with structurally related compounds:
Key Differences and Implications
Trifluoroacetamide vs. In contrast, Mirabegron’s hydroxy-phenethyl group enables hydrogen bonding with β3-adrenergic receptors, a feature absent in the target compound .
Thiazole Substituents: The 2-methyl group on the thiazole ring introduces steric hindrance, which may reduce off-target interactions compared to 2-amino-thiazole derivatives (e.g., N-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,2,2-trifluoroacetamide) . Dichlorophenyl-substituted analogs (e.g., 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) prioritize aryl interactions over heterocyclic modulation, limiting their utility in receptor-specific applications .
Linker Modifications :
- The ethyl linker in the target compound balances flexibility and rigidity, whereas Mirabegron’s extended phenethyl chain may enhance receptor docking but reduce bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
